![molecular formula C14H11N5O B040819 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-81-9](/img/structure/B40819.png)
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DAPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyridine derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, this compound has been found to exhibit anti-inflammatory activity, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to exhibit a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. One possible direction is the development of novel synthetic methods that can produce this compound in a more efficient and cost-effective manner. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify the specific signaling pathways and enzymes that are targeted by this compound. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of 4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through a multistep process that involves the reaction of various chemical intermediates. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with phenylhydrazine, followed by a series of steps that involve the use of various reagents and solvents.
Scientific Research Applications
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been the subject of extensive research in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to exhibit antiviral activity against a range of viruses, including influenza and herpes simplex virus.
properties
CAS RN |
124476-81-9 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4,6-diamino-2-oxo-1-phenyl-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H11N5O/c15-7-10-12(16)9-6-11(20)19(14(9)18-13(10)17)8-4-2-1-3-5-8/h1-5H,6H2,(H4,16,17,18) |
InChI Key |
HOVPHPWNBCZIGP-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=CC=C3)N)C#N)N |
Canonical SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=CC=C3)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



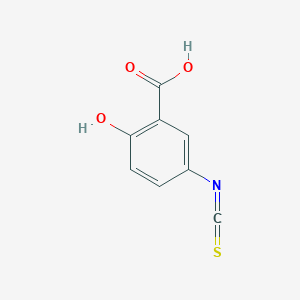
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

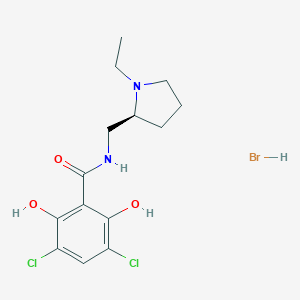
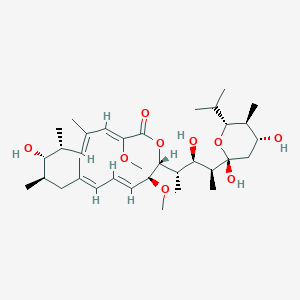
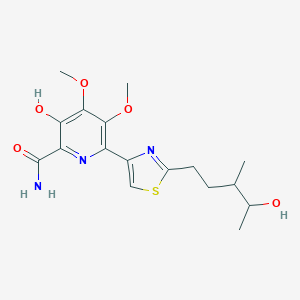
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
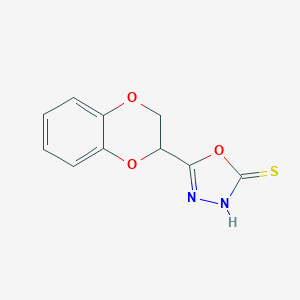
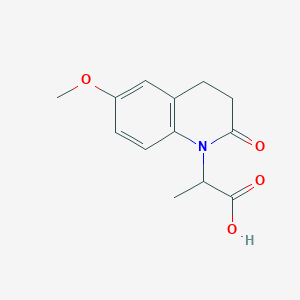
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)


